2-Methoxyadenosine
CAS No.: 24723-77-1
Cat. No.: VC0543721
Molecular Formula: C11H15N5O5
Molecular Weight: 297.27 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 24723-77-1 |
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Molecular Formula | C11H15N5O5 |
Molecular Weight | 297.27 g/mol |
IUPAC Name | 2-(6-amino-2-methoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
Standard InChI | InChI=1S/C11H15N5O5/c1-20-11-14-8(12)5-9(15-11)16(3-13-5)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,14,15) |
Standard InChI Key | AJACDNCVEGIBNA-UHFFFAOYSA-N |
Isomeric SMILES | COC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N |
SMILES | COC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |
Canonical SMILES | COC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |
Appearance | Solid powder |
Introduction
Chemical Identity and Nomenclature
Structural Characterization
2'-O-Methyladenosine (CAS 2140-79-6) belongs to the class of modified nucleosides, distinguished by its molecular formula and molar mass of 281.27 g/mol . The methoxy group at the 2'-position confers steric and electronic modifications that alter RNA stability and protein interactions compared to unmodified adenosine . Key identifiers include:
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IUPAC Name: (2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-4-methoxyoxolan-3-ol
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SMILES:
Isomeric Differentiation
A critical distinction exists between 2'-O-methyladenosine and 2-methyladenosine (CAS 16526-56-0), where methylation occurs at the adenine base's C2 position rather than the ribose . This positional variance significantly impacts biological activity, as demonstrated by 2-methyladenosine's antimycobacterial properties .
Synthesis and Production
Methylation of Adenosine
The primary synthetic route involves treating adenosine with methyl iodide () in an anhydrous alkaline medium at 0°C for 4 hours . This reaction yields:
Product | Yield (%) | Ratio (2'-OMeA : 3'-OMeA) |
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2'-O-Methyladenosine | 42 | 8:1 |
3'-O-Methyladenosine | 5 | |
Dimethylated byproducts | 32 |
Post-reaction purification employs silica gel chromatography followed by ethanol crystallization to isolate 2'-OMeA .
Alternative Synthetic Approaches
Amination of 2-amino-6-chloropurine riboside under methanolic ammonia at 125°C for 4 hours achieves an 80% yield, though scalability challenges persist .
Physicochemical Properties
Stability and Solubility
2'-OMeA exhibits enhanced nuclease resistance compared to adenosine due to steric hindrance from the 2'-methoxy group . Its solubility profile includes:
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Water: Moderate solubility (~15 mg/mL at 25°C)
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Organic Solvents: Soluble in DMSO, ethanol, and methanol
Spectroscopic Data
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UV-Vis: (characteristic of adenine derivatives)
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NMR: Distinct shifts at δ 3.42 ppm (2'-OCH3) and δ 5.90 ppm (anomeric proton)
Biological Activities
Fungal Metabolite Roles
As a constituent of Cordyceps sinensis mycelia, 2'-OMeA may contribute to fungal defense mechanisms, though its exact ecological role remains uncharacterized .
Analytical Characterization
Chromatographic Methods
Reverse-phase HPLC (C18 column, 5 μm, 4.6 × 150 mm) with UV detection at 260 nm achieves baseline separation from adenosine and 3'-OMeA using a 0–20% acetonitrile gradient over 30 minutes .
Mass Spectrometry
High-resolution ESI-MS exhibits a predominant [M+H] ion at m/z 282.1198 (calc. 282.1194) .
Comparative Analysis with Adenosine Derivatives
Property | 2'-O-Methyladenosine | 2-Methyladenosine | 3'-O-Methyladenosine |
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Methylation Position | Ribose 2'-OH | Adenine C2 | Ribose 3'-OH |
Molecular Weight (g/mol) | 281.27 | 281.27 | 281.27 |
Biological Activity | Underexplored | Antimycobacterial | Unknown |
RNA Stability | High | Moderate | Moderate |
Future Directions
Current research gaps include:
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Mechanistic Studies: Elucidating 2'-OMeA's interaction with RNA-modifying enzymes and ribosomes
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Therapeutic Development: Optimizing bioavailability and target specificity for antimicrobial or antiviral applications
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Biosynthetic Pathways: Engineering microbial systems for sustainable production
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